5-(2-Methoxy-5-methylphenyl)oxazole
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Overview
Description
5-(2-Methoxy-5-methylphenyl)oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-5-methylphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxy-5-methylbenzaldehyde with an appropriate amine and an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like copper or palladium compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-5-methylphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic ring .
Scientific Research Applications
5-(2-Methoxy-5-methylphenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced coatings
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-methylphenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3-oxazole
- 5-(2-Methylphenyl)oxazole
- 5-(2-Methoxyphenyl)oxazole
Uniqueness
5-(2-Methoxy-5-methylphenyl)oxazole is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(2-methoxy-5-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-8-3-4-10(13-2)9(5-8)11-6-12-7-14-11/h3-7H,1-2H3 |
InChI Key |
YOAYIKOIPKPDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=CO2 |
Origin of Product |
United States |
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